Home > Products > Building Blocks P2060 > Desmethylsildenafil
Desmethylsildenafil - 139755-82-1

Desmethylsildenafil

Catalog Number: EVT-505437
CAS Number: 139755-82-1
Molecular Formula: C21H28N6O4S
Molecular Weight: 460.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desmethylsildenafil is the primary active metabolite of sildenafil citrate, a drug best known for its use in treating erectile dysfunction. [] While sildenafil itself is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), desmethylsildenafil also exhibits significant inhibitory activity against this enzyme. [] This characteristic renders desmethylsildenafil a crucial subject of study in pharmacokinetic investigations, particularly concerning its formation and potential contribution to sildenafil's overall therapeutic effects. [] Although desmethylsildenafil shares similarities with sildenafil in terms of its pharmacological target, research suggests it possesses approximately 50% of the potency of sildenafil in inhibiting PDE5. []

Sildenafil

Compound Description: Sildenafil, also known by its brand name Viagra, is a medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. It functions as a phosphodiesterase type 5 (PDE5) inhibitor, which means it blocks the degradation of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation and vasodilation [, ]. This mechanism of action leads to increased blood flow in specific areas of the body, including the penis and the lungs.

Relevance: Sildenafil is the parent compound of desmethylsildenafil. [, , , , , , , , , , , , , , , , , ]. Desmethylsildenafil is the primary metabolite of sildenafil, formed through the process of N-demethylation primarily mediated by the cytochrome P450 enzyme CYP3A4 [, ]. Desmethylsildenafil also exhibits biological activity as a PDE5 inhibitor, although it is reported to be less potent than sildenafil [, ].

N1,N4-Desmethylsildenafil

Relevance: N1,N4-Desmethylsildenafil is another metabolite of sildenafil, suggesting a structural similarity and a potential relationship in their metabolic pathways []. The specific relevance to desmethylsildenafil in terms of their respective activities and potential interactions requires further investigation.

Fluconazole

Compound Description: Fluconazole is an antifungal medication used to treat a variety of fungal infections, including yeast infections and invasive candidiasis []. It works by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for fungal cell membrane synthesis.

Relevance: Fluconazole is a known inhibitor of the CYP3A4 enzyme, which is responsible for the metabolism of sildenafil to desmethylsildenafil [, ]. Co-administration of fluconazole can significantly increase the plasma concentrations of both sildenafil and desmethylsildenafil due to reduced clearance, potentially leading to an elevated risk of adverse effects [].

Compound Description: Bosentan is a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension [, , ]. It blocks the action of endothelin-1, a peptide hormone that causes blood vessel constriction.

Relevance: Bosentan has been found to decrease the plasma concentrations of both sildenafil and desmethylsildenafil when co-administered [, , ]. This interaction is attributed to bosentan's induction of drug-metabolizing enzymes, including CYP3A4, which enhances the metabolism and clearance of sildenafil and its metabolite.

Macitentan

Compound Description: Macitentan is another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension [, ]. Like bosentan, it acts by blocking the effects of endothelin-1, leading to vasodilation and reduced pulmonary artery pressure.

Relevance: In contrast to bosentan, macitentan has shown minimal clinically relevant pharmacokinetic interactions with sildenafil and desmethylsildenafil [, ]. While macitentan may slightly increase sildenafil exposure and slightly decrease the exposure of the active metabolite of macitentan, these changes are not considered significant enough to warrant dose adjustments. This difference in interaction profiles between macitentan and bosentan highlights the importance of considering potential drug-drug interactions when combining medications.

Classification and Source

N-Desmethyl Sildenafil is classified under the category of phosphodiesterase type 5 inhibitors. It is derived from Sildenafil through metabolic processes, specifically via N-demethylation. This compound exhibits approximately 50% of the phosphodiesterase type 5 inhibitory activity compared to its parent compound, making it an important player in the pharmacokinetics of Sildenafil .

Synthesis Analysis

The synthesis of N-Desmethyl Sildenafil occurs primarily through the metabolic conversion of Sildenafil in the liver, predominantly mediated by cytochrome P450 enzymes. The detailed metabolic pathway involves:

  1. Initial Metabolism: Upon administration, Sildenafil undergoes hepatic metabolism where it is oxidized to form N-Desmethyl Sildenafil.
  2. Enzymatic Action: The primary enzyme responsible for this transformation is CYP3A4, which catalyzes the removal of the methyl group from the nitrogen atom in the piperazine ring of Sildenafil.
  3. Yield and Efficiency: The yield of N-Desmethyl Sildenafil can vary based on individual metabolic rates and conditions such as age, liver function, and concurrent medications that may influence enzyme activity .
Molecular Structure Analysis

N-Desmethyl Sildenafil has a molecular formula of C22H30N6O4S and a molecular weight of approximately 446.58 g/mol. Its structure features:

  • A pyrazolo-pyrimidine core, which is characteristic of many phosphodiesterase inhibitors.
  • A sulfonamide group that enhances its solubility and biological activity.
  • The absence of the methyl group at the nitrogen position distinguishes it from its parent compound.

Structural Characteristics

  • Chemical Structure: The removal of the methyl group alters its binding affinity and pharmacological profile compared to Sildenafil.
  • 3D Conformation: The spatial arrangement allows it to interact effectively with phosphodiesterase type 5, albeit with reduced potency compared to Sildenafil .
Chemical Reactions Analysis

N-Desmethyl Sildenafil participates in various chemical reactions primarily related to its interactions with biological targets:

  1. Phosphodiesterase Inhibition: It competitively inhibits phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle tissues.
  2. Further Metabolism: N-Desmethyl Sildenafil can undergo additional metabolic transformations, potentially leading to other metabolites that may also exhibit pharmacological activity.

Key Reactions

  • Hydrolysis: In biological systems, it may be hydrolyzed further into less active forms.
  • Conjugation: It can also undergo conjugation reactions with glucuronic acid, enhancing its solubility for excretion .
Mechanism of Action

The mechanism through which N-Desmethyl Sildenafil exerts its effects involves:

Pharmacological Data

  • In Vitro Activity: Studies indicate that N-Desmethyl Sildenafil retains about 50% of the PDE5 inhibitory activity relative to its parent compound .
  • Half-Life: The terminal half-life of N-Desmethyl Sildenafil is approximately 4 hours, which influences dosing regimens for medications containing Sildenafil .
Physical and Chemical Properties Analysis

N-Desmethyl Sildenafil exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on pH; higher solubility is observed at acidic pH levels.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme temperatures or prolonged exposure to light.

Relevant Data

  • Melting Point: Specific melting point data for N-Desmethyl Sildenafil are less frequently reported but are expected to be similar to that of other sildenafil derivatives.
  • Partition Coefficient (Log P): This property indicates moderate lipophilicity, facilitating absorption across biological membranes .
Applications

N-Desmethyl Sildenafil has several scientific applications:

  1. Pharmacokinetic Studies: It is often measured alongside Sildenafil in clinical studies to understand absorption and metabolism better.
  2. Therapeutic Monitoring: Monitoring plasma levels can help optimize dosing regimens for patients using sildenafil-based therapies.
  3. Research Tool: Its role as a metabolite provides insights into drug interactions and metabolic pathways relevant for drug development.

Clinical Relevance

The understanding of N-Desmethyl Sildenafil’s pharmacokinetics enhances therapeutic strategies for erectile dysfunction treatments and informs potential drug-drug interactions due to its shared metabolic pathways with other medications .

Chemical Identity and Structural Characterization

Molecular Structure and IUPAC Nomenclature

Molecular formula: N-Desmethyl Sildenafil is defined by the chemical formula C₂₁H₂₈N₆O₄S, with a molecular weight of 460.55 g/mol [2] [6] [9]. Its structure retains the heterocyclic pyrazolopyrimidinone core and ethoxy-phenylsulfonamide pharmacophore of the parent drug Sildenafil but lacks the methyl group on the piperazine nitrogen. This structural modification arises from metabolic N-demethylation, a key biotransformation pathway [2] [8].

IUPAC name: The systematic name is 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [5] [6]. This nomenclature precisely reflects the connectivity of its three-ring system:

  • The central phenyl ring substituted at C5 with a piperazinylsulfonyl group (instead of N-methylpiperazine in Sildenafil).
  • The pyrazolo[4,3-d]pyrimidin-7-one ring system linked at C5 to the phenyl group.
  • N-Methylation at position 1 and n-propyl substitution at position 3 of the pyrazole ring [2] [9].

Structural identifiers:

  • CAS Registry Number: 139755-82-1 [6] [7] [9]
  • Synonyms: UK-103,320, Desmethylsildenafil, Sildenafil N-Desmethyl Metabolite [4] [6] [9]
  • Table 1: Key Identifiers for N-Desmethyl Sildenafil
    PropertyValueSource
    Molecular FormulaC₂₁H₂₈N₆O₄S [2] [6]
    Molecular Weight460.55 g/mol [6] [9]
    CAS Registry Number139755-82-1 [6] [7]
    IUPAC Name5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [5] [6]

Physicochemical Properties

N-Desmethyl Sildenafil exists as a white to off-white crystalline solid with a melting point of 158–160°C [7]. Its solubility profile is pH-dependent and aligns with its classification as a BCS Class II-like compound (low solubility, high permeability):

  • Water: Practically insoluble (undetectable solubility in distilled water) [2] [7].
  • Organic solvents: Highly soluble in dimethyl sulfoxide (DMSO) (250 mg/mL, 542.83 mM) and dimethylformamide (DMF) (5 mg/mL) [4] [7]. Moderately soluble in ethanol (5.2 mg/mL) and diethylene glycol monoethyl ether (Transcutol®, 24.7 mg/mL) [2].
  • Buffered solutions: Sparingly soluble in DMSO:PBS pH 7.2 mixtures (0.15 mg/mL) [4] [7].

The compound exhibits ionization characteristics with predicted pKa values of 6.78 (piperazine tertiary nitrogen, protonation) and 10.05 (pyrimidinone N-H, deprotonation), facilitating salt formation under acidic conditions [5] [7]. Its lipophilicity is evidenced by a calculated logP (partition coefficient) of 1.51–1.87, contributing to membrane permeability [5] [9]. The density is estimated at 1.44 ± 0.1 g/cm³, and it is sensitive to moisture and light, requiring storage under desiccated conditions at 2–8°C [7].

  • Table 2: Experimental Physicochemical Properties of N-Desmethyl Sildenafil
    PropertyValueConditions/NotesSource
    Physical StateWhite to off-white crystalline solid [4] [7]
    Melting Point158–160°C [7]
    Solubility in WaterInsolubleDistilled water [2] [7]
    Solubility in DMSO250 mg/mL (542.83 mM)Hygroscopic [4]
    Solubility in DMF5 mg/mL [7]
    Solubility in Ethanol5.2 ± 1.2 mg/mLPure ethanol [2]
    pKa6.78, 10.05 (predicted)Tertiary nitrogen, Pyrimidinone N-H [5] [7]
    logP1.51–1.87Calculated [5] [9]
    Density1.44 ± 0.1 g/cm³ (predicted) [7]
    Storage2–8°C, desiccated, protected from lightMoisture and light sensitive [7]

Comparative Structural Analysis with Sildenafil

Structurally, N-Desmethyl Sildenafil differs from Sildenafil solely at the piperazine moiety: Sildenafil contains an N-methylpiperazine group, whereas its metabolite features an unsubstituted piperazine ring due to oxidative demethylation [2] [8]. This single alteration reduces the molecular weight by 14 Da (Sildenafil base: 474.58 g/mol vs. N-Desmethyl: 460.55 g/mol) [6] [9].

Electronic and steric effects:

  • Polarity: Removal of the methyl group slightly increases polarity, potentially influencing solubility and protein binding.
  • Conformation: The unsubstituted piperazine may adopt different tautomeric states or hydrogen-bonding patterns compared to the N-methylated form [2].

Bioactivity correlation:

  • PDE5 inhibition: N-Desmethyl Sildenafil exhibits approximately 50% of the in vitro PDE5 inhibitory potency of the parent drug [2] [8].
  • Pharmacokinetic role: It contributes significantly to the overall pharmacological effect, constituting ~40% of total systemic exposure after Sildenafil administration due to its formation as the primary metabolite and longer terminal half-life (4 hours vs. Sildenafil’s 3.7 hours in humans) [2] [8].
  • Metabolic stability: The unsubstituted piperazine renders it susceptible to further metabolism via N-acetylation or oxidation, unlike Sildenafil [8].
  • Table 3: Structural and Functional Comparison with Sildenafil
    PropertySildenafilN-Desmethyl SildenafilBiological Implication
    Molecular FormulaC₂₂H₃₀N₆O₄SC₂₁H₂₈N₆O₄SMolecular weight difference: 14 Da
    Piperazine SubstitutionN-MethylpiperazineUnsubstituted piperazineIncreased polarity in metabolite
    PDE5 IC₅₀ (Relative)100%~50%Reduced in vitro potency of metabolite
    Systemic Exposure (AUC)Reference~55% of parent AUCMajor contributor to overall pharmacodynamics
    Terminal Half-Life (t₁/₂)3.7 h (human)4 hProlonged presence in circulation
    Primary Metabolic RouteCYP3A4-mediated N-demethylationFurther oxidation or conjugationShorter metabolic half-life for parent

Synthesis Pathways and Byproduct Identification

Metabolic Synthesis

The primary route to N-Desmethyl Sildenafil is hepatic biotransformation of Sildenafil, predominantly catalyzed by cytochrome P450 isoforms CYP3A4 and CYP3A5, with minor contributions from CYP3A7 [4] [8]. This oxidative N-demethylation occurs efficiently across species (mouse, rat, rabbit, dog, human), forming the metabolite as a major circulating species [8].

Laboratory Synthesis

Chemical synthesis avoids enzymatic variability. Key approaches include:1. Direct N-Demethylation of Sildenafil:- Reagents: Strong N-demethylating agents like chloroformates or α-chloroethyl chloroformate, followed by hydrolysis.- Challenges: Potential over-dealkylation or piperazine ring degradation [2].2. De Novo Synthesis:- Route A: Condensation of 2-ethoxy-5-(piperazinylsulfonyl)benzoyl chloride with the pre-formed 4-aminopyrazole derivative, followed by cyclization using potassium tert-butoxide (t-BuOK) in tert-butanol [2].- Route B: Coupling of sulfonamide intermediate (from 5-(chlorosulfonyl)-2-ethoxybenzoic acid and piperazine) with the pyrazole carboxylic acid using N,N′-carbonyldiimidazole (CDI) in ethyl acetate, yielding N-Desmethyl Sildenafil with ~75% efficiency [2]. This route aligns with green chemistry principles by avoiding tin chloride and thionyl chloride.

Byproducts and Impurities

Synthesis and metabolism generate characteristic impurities:

  • UK-121,509: Piperazine ring-opened product formed under acidic conditions or via CYP-mediated dealkylation [8].
  • Didesmethyl Sildenafil: Over-demethylated derivative resulting from excessive N-demethylation.
  • Isomerization products: Alkaline conditions during cyclization may yield pyrazole regioisomers.
  • Process-related impurities: Residual solvents (toluene, ethyl acetate), unreacted intermediates, or hydrolysis byproducts [2].

Analytical Characterization

Robust methods ensure purity (>99% for reference standards [6] [7]):

  • Chromatography: Reverse-phase HPLC/UPLC with C18 columns and UV detection (230–290 nm).
  • Mass spectrometry: LC-MS/MS using transitions m/z 475 → 100 for Sildenafil and m/z 461 → 283 for N-Desmethyl Sildenafil [6] [8].
  • NMR: ¹H and ¹³C NMR confirm loss of the N-methyl signal (~δ 2.3 ppm) versus parent [9].
  • Table 4: Synthesis Methods and Byproduct Profiles
    Synthetic RouteKey Reagents/ConditionsYieldMajor Byproducts/ImpuritiesAnalysis Method
    Metabolic (CYP3A4/5)Hepatic microsomes, NADPHNot quantifiedUK-121,509, Hydroxylated derivativesLC-MS/MS
    Chemical Demethylationα-Chloroethyl chloroformate, hydrolysisModerateDidesmethyl, Ring-degraded productsHPLC-UV
    De Novo (CDI route)CDI, Ethyl acetate, t-BuOK~75%Unreacted sulfonamide, CDI adductsNMR, LC-MS
    De Novo (Acyl chloride route)Acyl chloride, Aminopyrazole, t-BuOK60–70%Isomerized pyrazoles, Chlorosulfonyl intermediatesHPLC-UV, TLC

Properties

CAS Number

139755-82-1

Product Name

N-Desmethyl Sildenafil

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C21H28N6O4S

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)

InChI Key

UZTKBZXHEOVDRL-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C

Synonyms

5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; Desmethylsildenafil; UK 103320;

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.